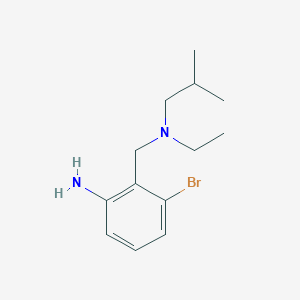![molecular formula C5H3N3O2 B13547007 Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
Isoxazolo[5,4-d]-pyrimidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[5,4-d]-pyrimidone is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidone ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-d]-pyrimidone typically involves the construction of the isoxazole ring followed by the formation of the pyrimidone ring. One common method starts with the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides using triethyl orthoformate . Another approach involves the use of 1,3-diarylthiobarbituric acids as precursors, which undergo cyclocondensation with various binucleophiles to yield the desired fused heterocyclic compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Isoxazolo[5,4-d]-pyrimidone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of functional groups on the isoxazole and pyrimidone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present on the this compound scaffold. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Isoxazolo[5,4-d]-pyrimidone has a wide range of applications in scientific research:
Industry: The compound’s unique structure and biological activities make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of isoxazolo[5,4-d]-pyrimidone involves its interaction with specific molecular targets and pathways:
IDO1 Inhibition: this compound derivatives inhibit the enzyme IDO1, which plays a role in the kynurenine pathway of tryptophan metabolism.
TLR7 Agonism: The compound acts as a selective agonist for TLR7, triggering the MyD88 signaling cascade and leading to the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Isoxazolo[5,4-d]-pyrimidone can be compared with other similar heterocyclic compounds:
Isoxazolo[4,5-b]pyridine: This compound shares a similar isoxazole ring but differs in the fused ring system, leading to distinct biological activities.
Oxazolo[5,4-d]pyrimidine: Structurally similar to this compound, this compound has been explored for its anticancer properties.
Thiadiazole and Oxadiazole Derivatives: These compounds also feature five-membered heterocycles with nitrogen and oxygen atoms, but their biological activities and applications differ significantly.
Propiedades
Fórmula molecular |
C5H3N3O2 |
|---|---|
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
[1,2]oxazolo[5,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H3N3O2/c9-4-3-1-6-2-7-5(3)10-8-4/h1-2H,(H,8,9) |
Clave InChI |
JXIBRHDIELBODY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=O)NOC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


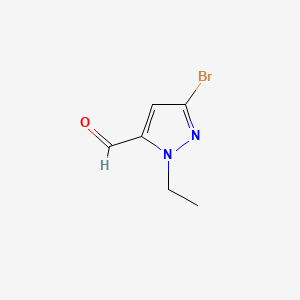
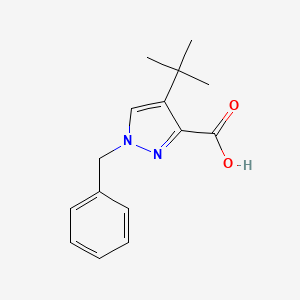
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)

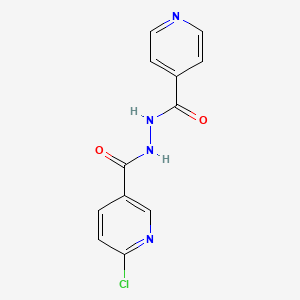

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
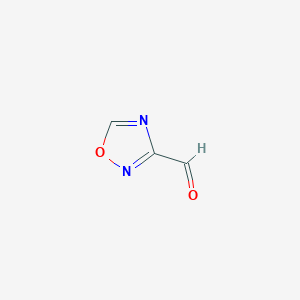
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)


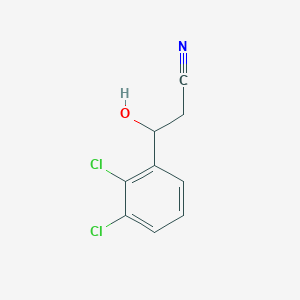
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
